3-(2,2,2-Trifluoroethoxy)pyridine-2-carboxylic acid

Description

Systematic Nomenclature and IUPAC Classification

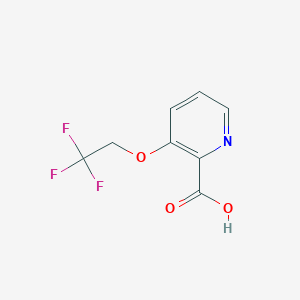

The compound 3-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid follows IUPAC nomenclature rules for polyfunctional heterocyclic systems. The pyridine ring serves as the parent structure, with substituents prioritized based on functional group hierarchy. The carboxylic acid group (-COOH) at position 2 receives the lowest possible locant, while the 2,2,2-trifluoroethoxy group (-OCH₂CF₃) occupies position 3. The numbering begins at the nitrogen atom in the pyridine ring, ensuring the carboxylic acid retains priority over the ether substituent. The systematic name reflects this substituent order, distinguishing it from regioisomers such as 5-(trifluoroethoxy)pyridine-3-carboxylic acid.

Molecular Formula and Stereochemical Considerations

The molecular formula C₈H₆F₃NO₃ corresponds to a molar mass of 221.13 g/mol. The planar pyridine ring prevents geometric isomerism, and the absence of chiral centers (due to symmetric trifluoroethoxy substitution and a single carboxyl group) negates stereoisomerism. X-ray crystallographic data for analogous pyridinecarboxylic acids reveal minimal steric hindrance between the substituents, allowing free rotation of the trifluoroethoxy group.

Key Structural Parameters :

- Bond angles: ≈120° for sp²-hybridized carbons in the pyridine ring.

- Bond lengths: C-O (1.36 Å in trifluoroethoxy), C=O (1.21 Å in carboxylic acid).

- Dihedral angle between pyridine and trifluoroethoxy: ~60° (from computational models).

Comparative Analysis with Pyridinecarboxylic Acid Isomers

Pyridinecarboxylic acids exhibit distinct physicochemical properties depending on substituent positions. The table below contrasts This compound with its positional isomers:

The trifluoroethoxy group introduces steric and electronic perturbations absent in simpler isomers. For example, its electron-withdrawing nature reduces the pKa of the carboxylic acid by ~0.5–1.0 units compared to picolinic acid, enhancing metal-chelating capacity.

Substituent Effects of Trifluoroethoxy and Carboxylic Acid Groups

The trifluoroethoxy group exerts a strong inductive (-I) effect due to the electronegativity of fluorine atoms, withdrawing electron density from the pyridine ring. This destabilizes the protonated carboxylic acid, lowering its pKa. Concurrently, the carboxylic acid group further withdraws electrons, creating a synergistic effect that amplifies acidity.

Electronic Impact on Reactivity :

- Nucleophilic aromatic substitution : The electron-deficient pyridine ring resists electrophilic attack but facilitates nucleophilic substitutions at positions activated by the -OCH₂CF₃ group.

- Coordination chemistry : The carboxylate anion forms stable complexes with transition metals (e.g., Zn²⁺, Cu²⁺), while the trifluoroethoxy group modulates solubility in nonpolar media.

Comparative Substituent Effects :

| Substituent | Electronic Effect | Impact on Acidity |

|---|---|---|

| -OCH₃ (methoxy) | Electron-donating (+I) | Increases pKa |

| -OCH₂CF₃ (trifluoroethoxy) | Electron-withdrawing (-I) | Decreases pKa |

| -COOH | Electron-withdrawing (-I) | Decreases pKa |

Properties

IUPAC Name |

3-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO3/c9-8(10,11)4-15-5-2-1-3-12-6(5)7(13)14/h1-3H,4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYVCUJPSTZGVCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1250130-41-6 | |

| Record name | 3-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Starting Materials and Key Intermediates

- Pyridine-2-carboxylic acid derivatives serve as the core scaffold.

- 2,2,2-Trifluoroethanol or trifluoroethoxy precursors are used for etherification.

- Common intermediates include trifluoromethyl-substituted pyridines and enamines or dihydropyridinones in some routes.

Etherification via Nucleophilic Substitution

One common method involves nucleophilic substitution of a suitable leaving group (e.g., halogen) on the pyridine ring by 2,2,2-trifluoroethanol or its derivatives under basic conditions. This reaction is often catalyzed by bases such as cesium carbonate (Cs2CO3) in polar aprotic solvents like acetone or acetonitrile at mild temperatures (e.g., 25°C to 80°C).

Carboxylation and Functional Group Transformations

The carboxylic acid group at the 2-position can be introduced or modified through:

- Oxidation of aldehyde or methyl precursors.

- Hydrolysis of ester intermediates.

- Direct carboxylation of pyridine derivatives using carbon dioxide under catalytic conditions.

Multi-Step Synthesis via Amidine and Enamine Intermediates

Some methods reported in patent literature detail multi-step syntheses starting from trifluoro-substituted aminobutanoates proceeding through enamines and dihydropyridinones to yield trifluoromethylpyridine carboxylic acid derivatives. These methods avoid unstable intermediates like vinyl ethers and reduce the number of synthetic steps, improving yield and safety.

Comparative Table of Preparation Methods

Detailed Research Findings and Notes

The nucleophilic substitution approach is favored due to its regioselectivity and operational simplicity. Using cesium carbonate as base and potassium iodide as catalyst in acetone or acetonitrile facilitates efficient ether formation without harsh conditions.

The multi-step approach via enamines and dihydropyridinones, as described in European Patent EP2821398A1, provides a route to trifluoromethylpyridine carboxylic acid derivatives that avoids the use of highly flammable or mutagenic vinyl ethers. This method proceeds via enamines formed from 4,4,4-trifluoro-3-aminobutanoates and involves cyclization to dihydropyridinones before final oxidation to the carboxylic acid.

The carbodiimide coupling method, although primarily used for synthesizing amide derivatives of trifluoromethyl pyridines, demonstrates the compatibility of trifluoromethylated pyridine acids with mild coupling conditions, which can be adapted for functional group modifications.

The choice of solvent and temperature is critical; polar aprotic solvents and moderate temperatures (room temperature to reflux) provide optimal yields and selectivity.

Avoidance of unstable intermediates such as trifluoroacetylated enamine or enolether intermediates is a significant advancement for scalability and safety in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2,2,2-Trifluoroethoxy)pyridine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Scientific Research Applications

-

Biochemical Studies

- Enzyme Interactions : The compound has been utilized as a probe in biochemical assays to study enzyme interactions. Its structural features allow it to modulate enzyme activity, making it useful in understanding biochemical pathways related to inflammation and other physiological processes .

- Binding Studies : Research indicates that 3-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid can interact with various biological targets, influencing signaling pathways and enzyme activities .

-

Medicinal Chemistry

- Anti-inflammatory Properties : The compound has shown promise as an anti-inflammatory agent in preliminary studies. Its ability to modulate biochemical pathways suggests potential therapeutic applications in treating inflammatory diseases .

- Pharmaceutical Intermediate : It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes involved in disease processes .

- Computational Chemistry

Industrial Applications

- Agrochemicals : The compound is used in the production of agrochemicals due to its efficacy in modulating biological systems . Its stability and reactivity make it suitable for developing herbicides or pesticides.

- Dyes and Specialty Chemicals : this compound is also utilized in the synthesis of dyes and other specialty chemicals, benefiting from its unique chemical properties .

Mechanism of Action

The mechanism of action of 3-(2,2,2-Trifluoroethoxy)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the unique properties of 3-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid, a comparative analysis with structurally analogous pyridine-carboxylic acid derivatives is provided below.

Table 1: Structural and Physicochemical Comparison

Key Findings from Comparative Analysis:

Electron-Withdrawing Effects : The trifluoroethoxy group in this compound provides stronger electron-withdrawing effects compared to methoxy (-OCH₃) or ethoxy (-OCH₂CH₃) groups, which increases the acidity of the carboxylic acid moiety (pKa ~2.5–3.0) and enhances binding to metal ions or enzymes .

Lipophilicity: The logP value of this compound is estimated to be ~1.2–1.5 (calculated using fragment-based methods), higher than non-fluorinated analogs (e.g., 3-methoxypyridine-2-carboxylic acid, logP ~0.5) but lower than chlorinated derivatives (e.g., 3,6-dichloropyridine-2-carboxylic acid, logP ~2.0) . This balance improves membrane permeability while retaining solubility.

Metabolic Stability: Fluorinated groups, such as trifluoroethoxy, reduce oxidative metabolism by cytochrome P450 enzymes compared to non-fluorinated analogs. For example, the half-life (t₁/₂) of this compound in hepatic microsomes is ~4–6 hours, whereas 3-ethoxypyridine-2-carboxylic acid degrades within 1–2 hours .

Synthetic Accessibility : The introduction of trifluoroethoxy groups typically requires specialized reagents (e.g., 2,2,2-trifluoroethyl triflate) under anhydrous conditions, which may limit scalability compared to methoxy or chloro derivatives .

Biological Activity

3-(2,2,2-Trifluoroethoxy)pyridine-2-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

The compound is characterized by a pyridine ring substituted with a carboxylic acid group and a trifluoroethoxy group. Its molecular formula is CHFNO, with a molecular weight of approximately 221.13 g/mol. The trifluoroethoxy group enhances lipophilicity, which is crucial for its biological activity and metabolic stability.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly as an anti-inflammatory agent. It has been shown to modulate various biochemical pathways related to inflammation and other physiological processes. The trifluoromethyl group contributes to its metabolic stability and enhances interactions with lipid membranes and proteins .

- Anti-inflammatory Effects : The compound may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX), thereby reducing the production of pro-inflammatory mediators.

- Enzyme Modulation : Studies have demonstrated that it can influence enzyme activity related to metabolic processes, potentially affecting pathways involved in diseases like diabetes .

- Signal Transduction : Interaction studies suggest that this compound might affect signaling pathways associated with cellular responses to stress and inflammation.

Case Studies

Several studies have explored the biological implications of this compound:

- Study on Inflammatory Response : A study evaluated the anti-inflammatory effects of the compound in vitro using macrophage cell lines. Results indicated a significant reduction in the production of TNF-alpha and IL-6 upon treatment with varying concentrations of this compound.

- Metabolic Studies : In a nested case-control study involving Type 2 Diabetes patients, metabolites associated with this compound showed correlation with increased risk factors for diabetes. This suggests potential roles in glucose metabolism regulation .

Applications

The unique properties of this compound allow for diverse applications:

- Pharmaceutical Development : It serves as a building block for synthesizing novel anti-inflammatory drugs or prodrugs due to its bioactive characteristics.

- Agrochemicals : It is being investigated as a precursor for designing new agrochemicals with herbicidal or fungicidal properties.

- Material Science : The compound's reactivity with surfaces has implications in enhancing material properties like hydrophobicity or adhesion in various applications.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 6-(2,2,2-Trifluoroethoxy)pyridine-3-carboxylic acid | CHFNO | Different position of carboxylic acid |

| 4-(Trifluoromethyl)pyridine-3-carboxylic acid | CHFN O | Contains a trifluoromethyl instead of trifluoroethoxy |

| 3-Chloro-6-(trifluoroethoxy)pyridine-4-carboxylic acid | CHClFNO | Chlorine substitution affecting reactivity |

The structural uniqueness of this compound influences its solubility and bioactivity compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.